

Spectroscopic Profile of 1,2-Dichlorohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dichlorohexane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of **1,2-dichlorohexane**. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic identification.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **1,2-dichlorohexane**.

Table 1: Estimated ^1H NMR Spectroscopic Data for **1,2-Dichlorohexane**

Protons	Chemical Shift (ppm) (Estimated)	Multiplicity	Integration
H-1 (Cl-CHH-C(Cl))	~3.8 - 4.0	dd	1H
H-1' (Cl-CHH-C(Cl))	~3.6 - 3.8	dd	1H
H-2 (Cl-CH ₂ -CH(Cl))	~4.0 - 4.2	m	1H
H-3 (-CH ₂ -CH(Cl)-)	~1.8 - 2.0	m	2H
H-4, H-5 (-CH ₂ -CH ₂ -)	~1.3 - 1.6	m	4H
H-6 (-CH ₃)	~0.9 - 1.0	t	3H

Note: These are estimated values based on the analysis of similar chlorinated alkanes. The protons on C-1 are diastereotopic and thus have different chemical shifts.

Table 2: Estimated ^{13}C NMR Spectroscopic Data for **1,2-Dichlorohexane**

Carbon	Chemical Shift (ppm) (Estimated)
C-1 (-CH ₂ Cl)	~50 - 55
C-2 (-CHCl-)	~65 - 70
C-3 (-CH ₂ -)	~30 - 35
C-4 (-CH ₂ -)	~25 - 30
C-5 (-CH ₂ -)	~22 - 27
C-6 (-CH ₃)	~13 - 15

Note: These are estimated values. The presence of two electron-withdrawing chlorine atoms significantly deshields the adjacent carbon atoms (C-1 and C-2).

Table 3: IR Spectroscopic Data for **1,2-Dichlorohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
750-650	Strong	C-Cl stretch

Data sourced from the NIST WebBook.[\[1\]](#)

Table 4: Mass Spectrometry Data for **1,2-Dichlorohexane**

m/z	Relative Intensity (%)	Proposed Fragment
154/156/158	Low	$[\text{C}_6\text{H}_{12}\text{Cl}_2]^+$ (Molecular Ion)
119/121	Medium	$[\text{C}_6\text{H}_{12}\text{Cl}]^+$
91	High	$[\text{C}_4\text{H}_5\text{Cl}]^+$
81	High	$[\text{C}_6\text{H}_9]^+$
67	High	$[\text{C}_5\text{H}_7]^+$
41	Very High	$[\text{C}_3\text{H}_5]^+$

Data sourced from the NIST WebBook.^[1] The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,2-dichlorohexane** to determine its chemical structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Prepare a solution of approximately 5-10 mg of **1,2-dichlorohexane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,2-dichlorohexane**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of neat **1,2-dichlorohexane** onto the center of the ATR crystal or one of the salt plates.
- If using salt plates, place the second plate on top and gently press to form a thin liquid film.
- Mount the sample holder in the spectrometer.

Data Acquisition:

- Collect a background spectrum of the empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,2-dichlorohexane**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

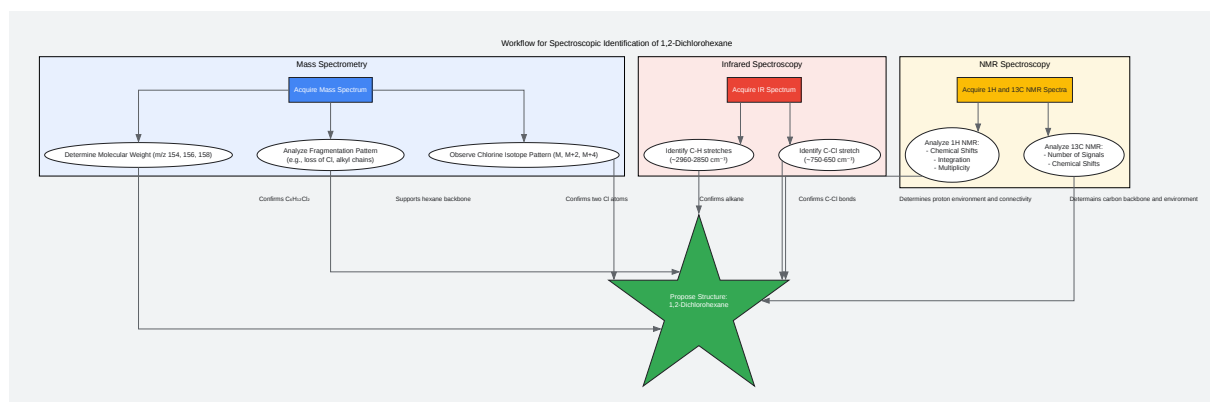
- Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of **1,2-dichlorohexane** in a volatile solvent (e.g., dichloromethane or hexane) into the GC inlet.
- GC Column: A non-polar capillary column is suitable for separating haloalkanes.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight (e.g., 200).
- Ion Source Temperature: Typically maintained around 200-250 °C.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of **1,2-dichlorohexane**.



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Caption: Logical workflow for the identification of **1,2-dichlorohexane** using MS, IR, and NMR.

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References

- 1. Hexane, 1,2-dichloro- [webbook.nist.gov]
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